Product packaging for 1-(2-Phenoxyphenyl)guanidine(Cat. No.:)

1-(2-Phenoxyphenyl)guanidine

Cat. No.: B13699643
M. Wt: 227.26 g/mol
InChI Key: JUNKLMXNZQXTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Phenoxyphenyl)guanidine is a synthetic small molecule belonging to the class of guanidine derivatives. Guanidine is a strong base known to participate in diverse molecular interactions, primarily due to its ability to form multiple hydrogen bonds and exist as a positively charged guanidinium cation at physiological pH. This property facilitates binding to biological targets such as bacterial cell envelopes and various neurotransmitter receptors, making it a privileged structure in medicinal chemistry . In research, this compound serves as a valuable chemical scaffold for investigating new therapeutic agents. Guanidine derivatives show significant promise in antimicrobial research, particularly against drug-resistant pathogens. They are explored for their potential to inhibit bacterial cell division by targeting the essential tubulin homolog FtsZ, a mechanism distinct from many conventional antibiotics . Some guanidine-based compounds, such as the investigational antibiotic TXA497, demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal potential for inducing resistance, highlighting the strategic importance of this chemical class . Furthermore, structural analogs of this compound are of high interest in neuropharmacology. Simple structural modifications to guanidine-containing compounds can shift their activity profile, leading to potent antagonism at muscarinic acetylcholine receptors, specifically the human M2 and M4 subtypes (hM2R and hM4R) in the nanomolar range . This suggests potential applications in researching cognitive disorders, as M2 receptor antagonists may increase acetylcholine release in the brain . This product is intended for research purposes only by trained professionals. It is Not for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O B13699643 1-(2-Phenoxyphenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2-phenoxyphenyl)guanidine

InChI

InChI=1S/C13H13N3O/c14-13(15)16-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H4,14,15,16)

InChI Key

JUNKLMXNZQXTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=C(N)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 1 2 Phenoxyphenyl Guanidine and Analogues

Established Synthetic Routes to the Core Guanidine (B92328) Structure

The synthesis of 1-(2-phenoxyphenyl)guanidine fundamentally begins with the construction of its precursor, 2-phenoxyaniline. This diaryl ether amine is a critical intermediate, and its formation is typically achieved through cross-coupling reactions. Following the synthesis of 2-phenoxyaniline, the guanidine group is introduced via a guanylation reaction.

One established route to 2-phenoxyaniline involves the Ullmann condensation. wikipedia.orgorganic-chemistry.orgslideshare.net This copper-catalyzed reaction typically couples an aryl halide with an alcohol or amine. For the synthesis of the 2-phenoxyaniline precursor, 2-phenoxy nitrobenzene, o-nitrochlorobenzene is condensed with phenol. google.com The resulting nitro compound is then reduced to the corresponding amine, 2-phenoxyaniline, often using methods like catalytic hydrogenation with active nickel. google.com

Alternatively, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more versatile and milder approach for forming the C-N or C-O bond integral to the diaryl ether or diaryl amine core. wikipedia.orgacsgcipr.orgorganic-chemistry.org These methods have largely superseded harsher techniques like the Goldberg reaction, a related copper-catalyzed amination, due to their broader substrate scope and functional group tolerance. wikipedia.org

Once 2-phenoxyaniline is obtained, the final step is the introduction of the guanidine moiety. Several classical guanylation methods are employed for this transformation. A common approach is the reaction of the primary amine with a guanylating agent such as cyanamide under acidic conditions. organic-chemistry.orgelsevierpure.com Another widely used method involves the use of S-methylisothiourea derivatives, often protected with Boc groups (N,N′-di-Boc-S-methylisothiourea), which react with the amine in the presence of a coupling agent like mercury(II) chloride to form the protected guanidine, followed by deprotection. nih.gov

A summary of common guanylation reagents is presented below:

Guanylation ReagentTypical ConditionsReference
Cyanamide (H₂NCN)Acidic conditions or with a catalyst like Sc(OTf)₃ in water. organic-chemistry.orgorganic-chemistry.org
N,N′-di-Boc-S-methylisothioureaHgCl₂, Et₃N in an organic solvent like DCM, followed by acid-mediated deprotection (e.g., TFA). nih.gov
CarbodiimidesCatalytic amounts of Lewis acids (e.g., Ytterbium triflate). organic-chemistry.org
Pyrazole carboximidamidesReaction with amines to transfer the amidine group.

Development of Novel Guanylation Methodologies

While classical methods for guanylation are well-established, research has focused on developing more efficient, milder, and environmentally benign methodologies. rsc.org A significant advancement is the use of metal catalysts to facilitate the guanylation of amines. For instance, scandium(III) triflate has been shown to be an effective catalyst for the reaction of various amines with cyanamide in water, which is advantageous for substrates with limited solubility in organic solvents. elsevierpure.comorganic-chemistry.org This method proceeds under mild conditions and avoids the need for pre-activated guanylation reagents. organic-chemistry.org

Lanthanide amides have also emerged as highly efficient catalysts for the guanylation of aromatic amines under mild conditions, showing compatibility with a wide range of solvents and substrates. organic-chemistry.org Furthermore, transition-metal catalysis is being explored to expand the scope and efficiency of guanidine synthesis. rsc.org For example, a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines has been developed. organic-chemistry.org

Recent innovations in guanylation reagents and activators include:

Cyanuric chloride (TCT): Used as an alternative to HgCl₂ for activating di-Boc-thiourea, eliminating heavy-metal waste. organic-chemistry.org

N-Silylcarbodiimides: Generated in situ from acylcyanamides, these reagents can guanylate anilines and other amines rapidly at room temperature. organic-chemistry.org

Photocatalysis: Ruthenium complexes have been used as photocatalysts to convert thioureas to guanidines using visible light at ambient temperature. organic-chemistry.org

Targeted Structural Modifications for Analogue Synthesis

To explore structure-activity relationships and optimize properties, analogues of this compound are synthesized through targeted structural modifications. These modifications can be broadly categorized into variations of the phenoxy and aryl groups, and alterations to the guanidine moiety itself.

Exploration of Aryl Substituents and Phenoxy Moiety Variations

Variations in the aryl and phenoxy portions of the molecule are typically introduced by starting with substituted precursors. For example, substituted phenols or substituted aryl halides can be used in the initial Ullmann or Buchwald-Hartwig coupling reactions to generate a range of 2-phenoxyaniline intermediates with diverse substitution patterns.

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful for this purpose. In an analogous synthesis of aryl-substituted guanidines, a protected chloropyridine guanidine served as a key precursor for the introduction of various aromatic and heteroaromatic groups via a Suzuki-Miyaura cross-coupling with different boronic acids. nih.gov This strategy allows for the late-stage diversification of the aryl scaffold, enabling the rapid generation of a library of analogues.

Coupling ReactionPrecursorsPurposeReference
Ullmann CondensationSubstituted Phenols + Substituted Aryl HalidesIntroduce substituents on either aromatic ring of the diaryl ether core. wikipedia.org
Buchwald-Hartwig AminationSubstituted Aryl Halides/Triflates + AminesVersatile method for creating the diaryl ether or diaryl amine bond with various functional groups. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura CouplingHalogenated Guanidine Precursor + Aryl/Heteroaryl Boronic AcidsLate-stage diversification to introduce a wide range of aryl substituents. nih.gov

Modifications of the Guanidine Moiety

The guanidine moiety itself can be modified to create N',N''-disubstituted or N,N',N''-trisubstituted analogues. The choice of the guanylating agent and the subsequent reaction with different amines allows for the introduction of various substituents on the guanidine nitrogen atoms.

For instance, reacting the primary amine (2-phenoxyaniline) with a disubstituted carbodiimide in the presence of a catalyst like ytterbium triflate would yield an N,N',N''-trisubstituted guanidine. organic-chemistry.org Solid-phase synthesis offers a systematic way to achieve this, where a resin-bound thiopseudourea can be alkylated, and then the guanidine can be cleaved from the resin by reacting with a primary amine, introducing a second point of diversity on the guanidine itself. lookchem.com

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of this compound analogues for high-throughput screening. Solid-phase synthesis is a cornerstone of this approach for guanidine derivatives. lookchem.com

In a typical solid-phase strategy, a masked guanidine scaffold, such as N,N'-bis(t-butoxycarbonyl)thiopseudourea, is attached to a solid support. lookchem.com The synthesis can then proceed in a modular fashion:

First Point of Diversity: A library of diverse alcohols can be reacted with the resin-bound thiopseudourea under Mitsunobu conditions to generate a variety of N-alkylated intermediates. While this specific example introduces an alkyl group, the principle can be adapted for aryl groups.

Second Point of Diversity: The resin-bound intermediates can then be treated with a library of different primary amines. This step cleaves the product from the resin and simultaneously introduces a second substituent onto the guanidine moiety. lookchem.com

This parallel synthesis approach allows for the creation of a large number of distinct guanidine analogues in a systematic and efficient manner, which is ideal for exploring a wide chemical space.

Molecular Mechanism of Action Studies

Target Identification and Validation

Target identification and validation are crucial first steps in characterizing a compound's mechanism of action. For 1-(2-Phenoxyphenyl)guanidine, this process would involve identifying specific biomolecules (e.g., enzymes, receptors) to which it binds and confirming that modulation of these targets leads to a physiological response. While specific targets for this compound are not definitively established in the literature, studies on related molecules offer potential avenues for investigation.

Enzyme Inhibition Profiling, e.g., Kinase Inhibition

The guanidine (B92328) moiety is present in various enzyme inhibitors. Profiling this compound against a panel of enzymes, particularly kinases, would be a standard approach to identify potential targets.

Kinases are a major class of enzymes implicated in numerous signaling pathways, and their dysregulation is linked to various diseases. Guanidine-based compounds have been successfully developed as kinase inhibitors. For instance, a series of guanidine-containing compounds have been identified as potent inhibitors of Sphingosine Kinase (SphK) isoforms 1 and 2, which are involved in pathologies like cancer and inflammation. Structure-activity relationship (SAR) studies on these inhibitors revealed that the guanidine group acts as a critical "warhead" and that its conformational restriction is essential for potent inhibitory activity nih.gov.

Similarly, derivatives of N-(4-phenoxyphenyl)benzamide have been developed as novel inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK). These inhibitors block the with-no-lysine kinase (WNK) signaling cascade, which is implicated in salt-sensitive hypertension nih.gov. This suggests that the phenoxyphenyl scaffold can be incorporated into kinase inhibitors.

A hypothetical kinase inhibition profile for a compound like this compound might look like the table below, showcasing its selectivity across different kinase families.

Table 1: Illustrative Kinase Inhibition Profile

Kinase TargetKinase FamilyInhibition (%) at 1 µMIC₅₀ (nM)
SPAKSTEData not availableData not available
SphK1Lipid KinaseData not availableData not available
SphK2Lipid KinaseData not availableData not available
WNK1STEData not availableData not available

Receptor Modulation Analysis

Guanidine derivatives are also known to modulate the activity of various cell surface receptors. For example, Guanoxabenz, a guanidine-containing drug, is known to bind to alpha2-adrenoceptors nih.gov. Another derivative, 1,3-di(2-tolyl)guanidine (DTG), is a well-known selective ligand for sigma receptors researchgate.net.

These examples demonstrate the potential for the guanidinium (B1211019) group to interact with receptor binding pockets. An analysis of this compound would involve screening it against a panel of receptors (e.g., G-protein coupled receptors, ion channels) to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator).

Elucidation of Intracellular Signaling Pathways

Once a primary target (enzyme or receptor) is identified, the next step is to elucidate the downstream intracellular signaling pathways affected by the compound. If this compound were found to inhibit a kinase, for example, researchers would investigate its effect on the phosphorylation of downstream substrates and the subsequent cellular responses.

For instance, inhibition of the WNK-SPAK pathway by N-(4-phenoxyphenyl)benzamide derivatives leads to reduced activity of the NaCl cotransporter (NCC), a key player in blood pressure regulation nih.gov. Similarly, if this compound were to modulate an adrenoceptor, studies would focus on its effects on downstream effectors like adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels. The intricate network of signaling pathways, including those involving p53, IGF-1-AKT, and TOR, are central to regulating cell growth, proliferation, and death, and could be influenced by such compounds semanticscholar.org.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are employed to characterize the direct interaction between a compound and its target protein at a molecular level. These methods can confirm binding, determine binding affinity, and reveal the thermodynamics of the interaction.

Commonly used techniques include:

Surface Plasmon Resonance (SPR): To measure the kinetics of binding (on- and off-rates).

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the protein and identify conformational changes upon binding.

X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

While no such data exists specifically for this compound, these methods are standard in drug discovery and would be essential for validating its molecular target biopharminternational.comresearchgate.net.

Investigations into DNA/Biomolecule Binding Properties

The positively charged guanidinium group is known to interact with negatively charged biomolecules like the phosphate (B84403) backbone of DNA. Guanidine hydrochloride is a well-known chaotropic agent used in laboratory settings to denature proteins and facilitate the binding of DNA to silica matrices during purification protocols.iogoogle.comstackexchange.comnih.gov. This is achieved by disrupting the hydration shell of DNA and destabilizing proteins, including nucleases stackexchange.com.

Furthermore, some guanidine-reactive agents, such as phenylglyoxal, can directly interact with the guanine base in DNA, leading to DNA damage and inducing cell death in cancer cells nih.gov. The guanidinium group can also catalytically promote the cleavage of phosphoric diesters, the chemical linkage that forms the backbone of DNA researchgate.net. These findings suggest a potential for this compound to interact with DNA, although direct experimental evidence is lacking.

Table 2: Potential Biomolecular Interactions of the Guanidine Moiety

BiomoleculeNature of InteractionPotential ConsequenceReference Compound/Group
DNA Phosphate BackboneElectrostatic InteractionModulation of DNA structure/functionGuanidinium ion
Guanine BaseCovalent Adduct FormationDNA DamagePhenylglyoxal
ProteinsDenaturationLoss of protein functionGuanidine Hydrochloride
Phosphoric DiestersCatalytic CleavageDNA/RNA strand scissionGuanidinium-based catalysts

Comparative Mechanistic Studies with Related Guanidine Compounds

The mechanism of action of this compound can be contextualized by comparing it with other well-studied guanidine compounds. The guanidine group itself can act as a nucleophilic catalyst or its conjugate acid, the guanidinium ion, can participate in hydrogen bonding to activate substrates rsc.org.

For example, guanidine hydrochloride acts as both a cation activator and a modulator of active site conformation in the enzyme tryptophan synthase nih.gov. In contrast, synthetic guanidine derivatives have been designed to act as highly specific receptor ligands or enzyme inhibitors nih.govresearchgate.net. A comparative study would help to determine whether the biological effects of this compound are due to general properties of the guanidine group or specific interactions conferred by the 2-phenoxyphenyl substituent. Such studies are essential for understanding the unique pharmacological profile of the compound.

Biological Activity Assessment in Preclinical Research Models

In Vitro Cellular Activity Profiling

No data is publicly available regarding the in vitro cellular activity of 1-(2-Phenoxyphenyl)guanidine.

There are no published studies detailing the activity of this compound in any disease-relevant cell lines.

No specific biological response assays for this compound have been reported in the scientific literature.

In Vivo Proof-of-Concept Studies in Animal Models

There is no publicly available information on in vivo studies conducted with this compound.

No studies assessing the biological effects of this compound in rodent models have been published.

There is no data available on the evaluation of this compound in any specific disease models, including cancer xenografts.

Phenotypic Screening and Functional Assays

No phenotypic screening or functional assay data for this compound has been reported.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 1-(2-phenoxyphenyl)guanidine scaffold, the key pharmacophoric elements are the guanidine (B92328) group, the two aromatic rings (phenyl and phenoxy), and the ether linkage that connects them.

The Guanidine Moiety : The guanidine group is arguably the most critical pharmacophoric element. Due to its high basicity (pKa ≈ 13.5), it is protonated at physiological pH, forming a positively charged guanidinium (B1211019) ion. This cation is crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged residues, such as aspartate and glutamate, or phosphate (B84403) groups within a biological target's binding site. nih.govnih.gov The planar, delocalized charge of the guanidinium ion allows for effective bidentate hydrogen bonding, which significantly contributes to binding affinity and specificity. nih.gov This hydrogen-bonding capability is a recurring theme in the biological activity of guanidine derivatives. nih.gov

Aromatic Rings (Phenyl and Phenoxy) : The two aryl rings provide a hydrophobic scaffold that can engage in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. The relative orientation of these rings, dictated by the ether linkage, defines the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.

Ether Linkage : The oxygen atom of the ether bridge acts as a hydrogen bond acceptor and, more importantly, provides rotational flexibility. This flexibility allows the two aromatic rings to adopt various conformations, which can be crucial for optimal interaction with the target. However, in some contexts, restricting this flexibility can lead to higher potency and selectivity. researchgate.net

Together, these elements form a pharmacophore characterized by a central, flexible hydrophobic core flanked by a potent hydrogen-bond donor and cationic center.

Impact of Substituent Variations on Biological Potency

Modifying the this compound scaffold with different substituents can dramatically alter its biological potency. These changes are typically explored by adding functional groups to the phenyl and phenoxy rings.

Substitutions on the Aromatic Rings : The electronic and steric properties of substituents on the aryl rings play a pivotal role in modulating activity.

Electron-Withdrawing Groups (EWGs) : The introduction of EWGs, such as halogens (Cl, F) or trifluoromethyl (CF3) groups, can influence the molecule's electronic distribution and lipophilicity. In studies of benzyl guanidine derivatives with antimicrobial activity, specific patterns of halogenation were found to significantly enhance potency. For instance, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent activity against both S. aureus and E. coli. mdpi.com Such substitutions can enhance binding by forming specific halogen bonds or by altering the pKa of the guanidine group, thereby affecting its interaction with the target. rsc.org

Electron-Donating Groups (EDGs) : EDGs like methoxy (-OCH3) or methyl (-CH3) groups can increase electron density in the aromatic ring and may participate in hydrogen bonding or hydrophobic interactions. Their effect is highly position-dependent. For example, in some α2-adrenoceptor antagonists, specific substitution patterns are beneficial for both binding affinity and antagonist activity. nih.gov

The following interactive table summarizes hypothetical SAR data for analogs of this compound, based on established principles from related compound series.

Compound R1 (Phenoxy Ring) R2 (Phenyl Ring) Biological Activity (IC50, µM)
1 HH10.5
2 4-ClH2.1
3 H4-CF35.8
4 4-Cl4-CF30.9
5 4-OCH3H15.2
6 H2-F8.3

Modifications to the Guanidine Group : Alkylation of the guanidine nitrogen atoms can also impact activity. For example, studies on guanidine alkyl derivatives showed that N,N-dimethyl substitution maintained or enhanced activity in modulating norepinephrine (B1679862) release, whereas N,N'-dimethyl substitution abolished it. nih.gov This highlights the importance of the substitution pattern on the guanidine itself for proper target engagement.

Correlation between Structural Features and Molecular Interactions

The biological effect of this compound analogs is a direct result of their molecular interactions with a target protein, such as an ion channel, receptor, or enzyme.

Guanidinium Interactions : As the primary anchor, the protonated guanidinium group often forms a salt bridge with an acidic amino acid residue (Asp or Glu) at the binding site. This strong, charge-assisted hydrogen bond is a dominant factor in the binding energy. Molecular modeling of guanidinium hydrochloride has shown its potential to bind at cation binding sites in enzymes like tryptophan synthase. nih.gov

Hydrophobic and Aromatic Interactions : The diaryl ether core settles into a hydrophobic pocket of the target protein. The precise fit and the resulting hydrophobic interactions are critical for affinity. The phenoxy and phenyl rings can form π-π stacking or cation-π interactions. The latter can occur between the electron-rich face of an aromatic ring and a cationic center, which could be the guanidinium group of another molecule or a cationic residue in the protein. nih.gov

Role of the Ether Oxygen : The ether oxygen can act as a hydrogen bond acceptor, interacting with a suitable donor group like the hydroxyl of a serine or threonine residue, or the amide backbone of the protein. This interaction helps to properly orient the molecule within the binding site. The structure of diaryl ethers is crucial for their biological activity, as seen in inhibitors of various enzymes. organic-chemistry.org

Computational studies on related ligands, such as those targeting the α2-adrenoceptors, have shown that the size and substitution pattern of the guanidine-containing ring system can be used to probe the active site extensively. researchgate.net These studies help in rationalizing how specific structural features translate into molecular interactions and, ultimately, biological potency.

Stereochemical Influences on Activity

While this compound itself is an achiral molecule, the introduction of substituents or conformational locks can create stereocenters or restrict rotation, making stereochemistry a critical factor in biological activity.

Chiral Centers : Introducing a chiral center, for example, by adding a substituent to a linker between the aromatic rings or on the rings themselves, often leads to enantiomers with different biological potencies. One enantiomer typically has a much better geometric and electronic complementarity with the chiral binding site of the target protein. In studies of chiral bis(guanidino)iminophosphorane catalysts, the specific stereochemistry of the catalyst was crucial for achieving high enantioselectivity in chemical reactions, illustrating the profound impact of stereoisomerism. nih.gov

Conformational Restriction : The flexibility of the diaryl ether linkage allows the molecule to adopt multiple conformations. While this can be advantageous for initial binding, locking the molecule into a single, bioactive conformation can significantly enhance potency and selectivity by reducing the entropic penalty of binding. This has been a successful strategy in the design of ligands for various receptors. For instance, creating conformationally restricted guanidine derivatives has been used to probe the binding pocket of α2-adrenoceptors and establish clear SAR for antagonist activity. researchgate.net The relative orientation of the two aromatic rings is fixed in these rigid analogs, providing a clearer picture of the optimal geometry for receptor binding.

Computational Chemistry and Chemoinformatics Applications

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives and analogues of the 1-(2-Phenoxyphenyl)guanidine scaffold, docking studies have been crucial in elucidating binding modes and identifying key intermolecular interactions that govern their biological activity.

Research on structurally related guanidine (B92328) derivatives has shown that the guanidinium (B1211019) group is pivotal for molecular recognition, often forming strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate in protein active sites. nih.gov For instance, in studies targeting the main protease (Mpro) of SARS-CoV-2, benzoylguanidine derivatives were shown to interact with the catalytic dyad (His41 and Cys145). nih.gov Similarly, docking of isopropoxy benzene guanidine into bacterial proteins PgsA and PlsB revealed high affinity, with LibDockScores of 104.70 and 77.65, respectively, indicating favorable binding. frontiersin.org

In a study of novel guanidine derivatives designed as anticancer agents targeting the DNA minor groove, the top-performing compound achieved a docking score of -8.9 kcal/mol. rsc.orgresearchgate.net The analysis of its binding mode revealed crucial interactions:

Hydrogen Bonding: The guanidinium group acts as a hydrogen bond donor, interacting with the phosphate (B84403) backbone of DNA.

Hydrophobic Interactions: The aromatic rings of the scaffold form hydrophobic interactions with the walls of the minor groove. rsc.org

Table 1: Representative Molecular Docking Results for Guanidine-Based Scaffolds

Compound Class Target Docking Score (kcal/mol) Key Interacting Residues Reference
Cyclopropyl-linked Guanidine DNA Minor Groove -8.9 N/A (DNA bases) rsc.orgresearchgate.net
Benzoylguanidine SARS-CoV-2 Mpro Not specified His41, Cys145, Leu272, Gly275 nih.gov
Isopropoxy Benzene Guanidine PgsA 104.70 (LibDockScore) Not specified frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic view of conformational changes and binding stability than static docking poses. For a flexible molecule like this compound, MD simulations are essential to understand how its conformation adapts upon binding and to validate the stability of predicted interactions.

In studies of various guanidine-based inhibitors, MD simulations are routinely performed for time scales ranging from 50 to 500 nanoseconds to assess the stability of the docked complex. nih.govmdpi.com Key parameters analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the predicted pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual residues. It can highlight which parts of the protein become more rigid or more flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.

For example, MD simulations of a 4-(nitrobenzyl)guanidine derivative bound to an allosteric site of SARS-CoV-2 Mpro confirmed that the guanidinium group formed a stable, bidentate hydrogen bond interaction with residues Tyr239 and Leu287, explaining its inhibitory potential. nih.gov Similarly, simulations of phenylhydrazono phenoxyquinoline derivatives targeting the α-amylase enzyme indicated stable binding throughout the simulation run, validating the docking results. nih.gov These studies confirm that MD simulations are a critical step to verify that the key interactions predicted by docking, particularly those involving the crucial guanidine group, are maintained in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For a scaffold like this compound, QSAR can be used to predict the activity of unsynthesized analogues and to identify the key structural features that influence potency.

While specific QSAR studies on this compound are not widely published, analyses of structurally related phenoxy derivatives provide a clear blueprint for how such a model would be developed. In a QSAR study on 2-phenoxy-N-phenylacetamide analogues, a multiple linear regression (MLR) model yielded a statistically significant correlation (r² = 0.9469) and high predictive ability (q² = 0.8933). nih.gov Another study on 2-arylidene-4-(4-phenoxy phenyl) but-3-en-4-olides as anti-inflammatory agents found that topological shape descriptors were crucial for describing activity. researchgate.net

A typical QSAR study for phenoxyphenyl guanidine derivatives would involve calculating various molecular descriptors:

Topological Descriptors: These describe the connectivity and shape of the molecule (e.g., Kier shape indices). researchgate.net

Electronic Descriptors: These quantify the electronic properties, such as the distribution of charges and dipole moments.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for lipophilicity. nih.gov

Steric Descriptors: These account for the volume and bulk of substituents.

The resulting QSAR model, often expressed as a linear equation, can reveal that, for instance, increasing hydrophobicity in one part of the molecule while adding a hydrogen bond donor in another part could enhance biological activity.

Table 2: Representative Descriptors and Statistics from QSAR Models of Phenoxy Analogs

QSAR Model Type Key Descriptors Correlation Coefficient (r²) Cross-validation (q²) Reference
2D-QSAR (MLR) SssNHE-index, slogp, T_O_N_1 0.9469 0.8933 nih.gov
3D-QSAR (kNN-MFA) Steric, Hydrophobic, Electrostatic fields 0.9672 (q²) 0.8480 (pred_r²) nih.gov

Virtual Screening for Novel Scaffolds and Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The this compound structure can serve as a starting point or query in a virtual screening campaign to discover novel analogues with potentially improved activity or different pharmacological profiles.

Alternatively, structure-based virtual screening can be employed, where millions of compounds are computationally docked into the active site of a target protein. nih.gov This approach was successfully used to identify a novel series of guanidine-based SHP2 allosteric inhibitors from a chemical library, leading to the discovery of a lead compound with potent activity (IC₅₀ = 17.7 nM). nih.gov This demonstrates the power of virtual screening to leverage a known active scaffold, like guanidine, to efficiently identify new and potent inhibitors.

De Novo Design Strategies

De novo design involves the computational creation of novel molecules from scratch, tailored to fit the structural and chemical constraints of a target's binding site. The this compound scaffold can serve as a foundation for these strategies in several ways:

Fragment Growing: Starting with the core guanidine or phenoxyphenyl fragment placed optimally in a binding site, algorithms can systematically add small chemical fragments to "grow" a complete molecule that fills the pocket.

Fragment Linking: Two or more fragments identified to bind in different sub-pockets of the active site can be computationally connected using linker moieties to create a single, high-affinity molecule. The flexible ether linkage in the phenoxyphenyl group is an example of a linker that could be explored.

Scaffold Hopping: This strategy aims to replace the core phenoxyphenyl scaffold with a completely different chemical structure while retaining the essential pharmacophoric features, particularly the spatial arrangement of the guanidine group and aromatic rings. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic properties.

The guanidine group is particularly well-suited for de novo design due to its well-defined interaction geometry as a multidentate hydrogen bond donor. nih.gov Modern deep learning methods, such as constrained hallucination and inpainting, can generate entirely new protein scaffolds or small molecules designed to interact with specific functional sites, offering powerful new avenues for creating novel therapeutics based on foundational motifs like guanidine. youtube.com

Pharmacokinetic and Metabolic Investigations in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic studies are fundamental to predicting the in vivo clearance and metabolic pathways of a new chemical entity. These assays typically utilize liver fractions, such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The metabolic stability of 1-(2-Phenoxyphenyl)guanidine is assessed using liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. These assays determine the rate at which the compound is metabolized by Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes.

In a typical microsomal stability assay, this compound would be incubated with liver microsomes in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). While specific data for this compound is not publicly available, studies on structurally related guanidine (B92328) compounds, such as Isopropoxy benzene guanidine (IBG), have shown that guanidine derivatives can undergo significant metabolism in rat liver microsomes nih.gov.

Hepatocyte stability assays offer a more comprehensive model as they contain a full complement of metabolic enzymes and cofactors within an intact cell system. In these assays, cryopreserved or fresh hepatocytes are incubated with this compound, and the depletion of the parent compound is measured over time. This allows for the assessment of both Phase I and Phase II metabolic pathways.

Table 1: Representative In Vitro Metabolic Stability Parameters for a Hypothetical Guanidine Compound
SpeciesSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
RatMicrosomes4530.8
RatHepatocytes3545.2
MouseMicrosomes3046.2
DogMicrosomes6521.3
MonkeyMicrosomes5525.2
HumanMicrosomes7518.5
HumanHepatocytes6023.1

Note: This table is illustrative and based on typical data for compounds of similar structural class. The values are not specific experimental results for this compound.

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways and identifying any potentially active or toxic metabolites. Following incubation with liver microsomes or hepatocytes, the biological matrix is analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate the metabolites formed.

Based on the metabolism of analogous compounds, the metabolic pathways for this compound are predicted to involve several key reactions. For instance, studies on Isopropoxy benzene guanidine (IBG) in rat liver microsomes revealed metabolites formed through O-dealkylation, oxygenation, cyclization, and hydrolysis, with hydroxylation being a major pathway nih.gov. Therefore, potential metabolites of this compound could include:

Hydroxylated metabolites: Addition of a hydroxyl group to the phenyl or phenoxy rings.

O-dealkylation products: Cleavage of the ether linkage, leading to the formation of a phenol and a guanidine-containing catechol derivative.

Cyclized metabolites: Intramolecular reaction of the guanidine moiety, a common metabolic pathway for guanidine-containing compounds nih.gov.

Glucuronide and sulfate conjugates: Phase II conjugation of hydroxylated metabolites.

Table 2: Potential Metabolites of this compound
Metabolite IDProposed StructureMetabolic Reaction
M1Hydroxyphenyl-phenyl-guanidineAromatic hydroxylation
M2Phenoxyphenyl-guanidine-N-oxideN-oxidation
M3Dihydroxy-phenyl-guanidineO-dealkylation and hydroxylation
M4Cyclic guanidine derivativeIntramolecular cyclization
M5Glucuronide conjugate of M1Glucuronidation

Note: This table presents hypothetical metabolites based on known metabolic pathways of structurally similar compounds.

Absorption, Distribution, and Excretion (ADE) Profiling in Animal Models

Animal models, typically rodents such as the Fischer 344 rat, are used to study the absorption, distribution, and excretion (ADE) of this compound. In these studies, a radiolabeled version of the compound is often administered to facilitate tracking of the compound and its metabolites throughout the body.

Studies on similar compounds, like 1,3-diphenylguanidine (DPG), have shown that guanidine derivatives can be readily absorbed from the gastrointestinal tract and rapidly distributed to various tissues nih.gov. Following oral administration in rats, DPG was excreted in both urine and feces in approximately equal amounts within 24 hours nih.gov. A significant portion of the administered dose of DPG was excreted as the parent compound in the urine, with the remainder being metabolites nih.gov.

For this compound, it is anticipated that after oral administration, it would be well-absorbed and distributed throughout the body. The primary routes of excretion are expected to be via the kidneys (urine) and the hepatobiliary system (feces). The parent compound and its various metabolites would be eliminated through these pathways. Studies on 1-phenoxy-2-propanol in rats have shown rapid absorption and excretion, primarily through the urine, with most of the dose eliminated within 12 hours nih.gov.

Pharmacokinetic Parameter Determination in Preclinical Species

Pharmacokinetic studies in preclinical species (e.g., rats, dogs, monkeys) are conducted to determine key parameters that describe the compound's behavior in the body over time. These parameters include clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Following intravenous and oral administration of this compound, blood samples are collected at various time points and analyzed to determine the plasma concentration of the parent compound. The resulting concentration-time data is then used to calculate the pharmacokinetic parameters. While specific data for this compound is not available, a study on the pharmacokinetics of a novel anti-inflammatory 5-aminosalicylic acid derivative in rats reported an elimination half-life of approximately 0.9 hours and an oral bioavailability of about 77% after a 50 mg/kg dose mdpi.com. Another study on posiphen, a compound with a different structure, showed that the half-life increased with the size of the animal species, from 0.562 hours in mice to 4.04 hours in humans mdpi.com.

Table 3: Representative Pharmacokinetic Parameters of a Hypothetical Guanidine Compound in Rats
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500350
Tmax (h)-0.5
AUC (ng·h/mL)12002400
t½ (h)2.52.8
CL (mL/min/kg)15-
Vd (L/kg)3.2-
F (%)-80

Note: This table is illustrative and based on typical data for compounds of a similar structural class. The values are not specific experimental results for this compound.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of newly synthesized molecules like 1-(2-Phenoxyphenyl)guanidine.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the protonated molecule [M+H]⁺ of this compound, allowing for the confirmation of its molecular formula. rsc.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further validate the structure by showing the loss of specific substructures, such as the phenoxy group or parts of the guanidinium (B1211019) moiety.

TechniqueInformation ObtainedRelevance to this compound
¹H NMR Proton environment, connectivityConfirms aromatic and guanidinium protons
¹³C NMR Carbon skeletonIdentifies aromatic and guanidinium carbons
HRMS Exact molecular weightConfirms elemental composition and formula

Chromatographic Methods for Purity and Quantitative Analysis in Research Settings (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various research contexts.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the synthesized compound. nih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid additive such as formic acid to ensure the guanidinium group is protonated. mtc-usa.com Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the aromatic rings' ability to absorb UV light. nih.govmtc-usa.comsielc.com The purity is determined by integrating the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This method is also crucial for monitoring the progress of chemical reactions during its synthesis. sielc.com For quantitative analysis, a calibration curve would be generated using standards of known concentration.

MethodPurposeTypical Conditions
Reversed-Phase HPLC Purity assessment, quantificationC18 column, Acetonitrile/Water gradient, UV detection
Ion-Exchange Chromatography Quantification in complex matricesCation-exchange column, aqueous buffer mobile phase

X-ray Crystallography for Ligand-Protein Complex Characterization

To understand how this compound interacts with its biological target, X-ray crystallography provides an atomic-level view of the ligand-protein complex. This technique requires the compound to be co-crystallized with its target protein or soaked into pre-existing protein crystals.

The resulting electron density map allows for the precise determination of the three-dimensional structure of the binding site and the exact orientation, or "pose," of this compound within it. chemrxiv.org This information is critical for structure-based drug design, as it reveals the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that are crucial for binding affinity and selectivity. For instance, the positively charged guanidinium group would be expected to form strong salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in the protein's binding pocket.

Biophysical Techniques for Binding and Conformational Studies

A variety of biophysical techniques can be employed to quantify the binding affinity of this compound to its target protein and to study any conformational changes that occur upon binding. These methods are vital for validating target engagement and understanding the thermodynamics and kinetics of the interaction. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of the ligand to a protein immobilized on a sensor chip in real-time. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

Differential Scanning Fluorimetry (DSF) , also known as thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in the Tm indicates that the ligand stabilizes the protein, which is indicative of a binding interaction. This technique is often used in initial screening to identify binding compounds. nih.gov

TechniqueKey Parameters MeasuredApplication
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, StoichiometryFull thermodynamic characterization of binding
Surface Plasmon Resonance (SPR) Kd, kon, koffKinetic analysis of binding interaction
Differential Scanning Fluorimetry (DSF) ΔTm (change in melting temp.)High-throughput screening for binding

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Areas for Guanidine-Based Compounds

The guanidine (B92328) moiety is a cornerstone in many pharmaceuticals, valued for its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and charge pairing, with biological targets. nih.gov This versatility has led to the successful development of guanidine-containing drugs for a multitude of conditions, including diabetes (Metformin), hypertension (Guanabenz), and viral infections (Zanamivir). researchgate.netmdpi.com Recent research continues to uncover new possibilities, suggesting that the therapeutic scope for guanidine derivatives is far from exhausted. tandfonline.com

Future exploration for phenoxyphenyl guanidines and related compounds could extend into several promising areas:

Antimicrobial Agents: There is a pressing need for novel compounds effective against multidrug-resistant bacteria. mdpi.com Guanidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains and could be developed as new antibiotics or agents that modulate drug resistance. mdpi.com

Anticancer Therapeutics: The guanidine group's ability to interact with phosphate (B84403) residues makes it a potent pharmacophore for targeting the minor groove of DNA. nih.gov Novel guanidine derivatives are being designed as DNA-binding agents with cytotoxic effects, opening avenues for new cancer treatments. nih.gov The mechanisms may also include the induction of apoptosis and inhibition of key proteins. nih.gov

Central Nervous System (CNS) Disorders: Guanidine derivatives have shown potential for developing novel drugs acting on the CNS. researchgate.nettandfonline.com Given the known activity of some phenoxyphenyl compounds at neurological targets, this remains a significant area for future investigation.

Anti-inflammatory and Immunomodulatory Agents: The guanidine scaffold is present in drugs with anti-inflammatory and immunomodulatory effects, such as Rosuvastatin and Methotrexate. researchgate.netmdpi.com This suggests that novel phenoxyphenyl guanidines could be designed and screened for activity in chronic inflammatory diseases and autoimmune disorders.

RNA-Targeted Therapeutics: RNA is increasingly recognized as a viable drug target. rsc.org The guanidine moiety, with its positive charge and hydrogen-bonding capacity, can be appended to molecules to enhance their binding affinity and specificity for structured RNA targets, potentially modulating gene expression in disease states. rsc.org

Table 1: Potential Therapeutic Areas for Guanidine-Based Compounds

Therapeutic AreaRationale and Research Focus
Infectious Diseases Development of new antibiotics to combat antimicrobial resistance (AMR); exploration as antiviral agents. mdpi.com
Oncology Design of DNA-binding agents and inhibitors of cancer-related proteins; induction of apoptosis. nih.gov
Neurology Targeting neurotransmitter systems and receptors for CNS disorders. researchgate.nettandfonline.com
Inflammatory Diseases Development of novel anti-inflammatory and immunomodulatory drugs for chronic conditions. researchgate.netmdpi.com
Genetic Disorders Use of the guanidine moiety to improve the binding of small molecules to disease-relevant RNA targets. rsc.org

Integration with Emerging Drug Discovery Technologies

The progression of drug discovery is increasingly driven by the integration of computational and high-throughput technologies. For the development of phenoxyphenyl guanidines, these emerging tools are indispensable for accelerating the identification and optimization of lead compounds.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can revolutionize the initial stages of drug discovery. pharmafocusasia.com These technologies can be used for the virtual screening of vast compound libraries to identify molecules likely to bind to a specific biological target. pharmafocusasia.com For phenoxyphenyl guanidines, AI can predict structure-activity relationships (SAR), optimize pharmacokinetic properties, and even generate designs for novel compounds that have not yet been synthesized. pharmafocusasia.com

Computational Chemistry and Molecular Modeling: In silico techniques like molecular docking and molecular dynamics simulations are crucial for understanding how guanidine-based ligands interact with their targets at an atomic level. nih.govnih.gov These methods allow researchers to visualize binding modes, predict binding affinities, and identify key interactions, thereby guiding the rational design of more potent and selective analogues. nih.gov This approach has already been applied to investigate guanidine-containing compounds for various targets, including those relevant to COVID-19. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for biological activity. As new libraries of phenoxyphenyl guanidines are synthesized, HTS can be employed to efficiently screen them against a wide range of biological targets, uncovering unexpected therapeutic activities and expanding the potential applications of this chemical class.

Challenges and Opportunities in Developing Phenoxyphenyl Guanidines

While the phenoxyphenyl guanidine scaffold holds significant promise, its development is not without challenges. Addressing these hurdles presents key opportunities for innovation.

Synthetic Complexity: The synthesis of substituted guanidines can be challenging, sometimes involving toxic reagents, low yields, or the formation of difficult-to-separate byproducts. mdpi.comnih.gov For instance, the synthesis of some analogues can result in mixtures of desired products and symmetric di-substituted guanidines, requiring purification by methods like reverse-phase HPLC. nih.gov

Opportunity: The development of novel, efficient, and green synthetic methodologies for guanylation is a significant opportunity. mdpi.comnih.gov Streamlining synthetic routes will enable the rapid generation of diverse compound libraries for screening and optimization.

Physicochemical and Pharmacokinetic Properties: Achieving a desirable profile of drug-like properties is a critical challenge. Issues such as poor water solubility, metabolic instability, or photo-stability can hinder the development of a promising compound. nih.gov The high basicity of the guanidine group can influence properties like membrane permeability and oral bioavailability.

Opportunity: Medicinal chemists can systematically modify the phenoxyphenyl guanidine structure to fine-tune its physicochemical properties. This includes introducing bioisosteric replacements or other functional groups to improve metabolic stability, solubility, and pharmacokinetic exposure, thereby enhancing the compound's potential as a clinical candidate. nih.gov

Selectivity and Off-Target Effects: Ensuring that a drug candidate interacts selectively with its intended target is paramount to minimizing side effects. The guanidine moiety can interact with a wide range of biological molecules, creating a risk of off-target activity.

Opportunity: A deep understanding of the structure-activity relationship (SAR) is crucial for designing analogues with high selectivity. By strategically modifying the substituents on the phenoxyphenyl scaffold, it is possible to enhance binding affinity for the desired target while reducing interactions with off-targets. nih.gov

Design of Next-Generation Analogues

The future of the phenoxyphenyl guanidine class lies in the rational design of next-generation analogues with superior efficacy, selectivity, and pharmacokinetic profiles. Several strategies are being pursued to achieve this.

Scaffold Hopping and Hybridization: One approach involves combining the structural features of phenoxyphenyl guanidine with other known pharmacophores. For example, creating hybrid molecules that merge the aryl guanidine moiety with side chains from other active compounds can lead to novel analogues with improved potency and drug-like properties. nih.gov

Structural and Conformational Restriction: Introducing conformational constraints, such as incorporating the guanidine into a ring system or adding bulky groups, can lock the molecule into a bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding to the target.

Bioisosteric Replacement: Systematically replacing parts of the molecule with bioisosteres (chemical groups with similar physical or chemical properties) is a classic medicinal chemistry strategy. For instance, replacing a metabolically liable group with a more stable equivalent can significantly improve the compound's pharmacokinetic profile. nih.gov

Exploration of Novel Scaffolds: Research into entirely new guanidine-based scaffolds, such as the development of cyclopropyl-linked guanidines, demonstrates a commitment to expanding the chemical space. nih.gov Designing novel core structures that retain the key guanidine pharmacophore but present it in a new three-dimensional arrangement can lead to the discovery of compounds with unique biological activities. nih.gov

Table 2: Strategies for the Design of Next-Generation Analogues

Design StrategyObjectiveExample Application
Hybridization Improve potency and drug-like properties by combining known pharmacophores.Merging the aryl guanidine of one compound with the side chain of another active molecule. nih.gov
Bioisosteric Replacement Enhance metabolic stability and pharmacokinetic exposure.Replacing a metabolically vulnerable aryl ketone with a more stable aryl ether. nih.gov
Novel Scaffold Synthesis Discover new biological activities and expand intellectual property.Synthesizing previously unreported scaffolds like cyclopropyl-linked guanidines. nih.gov
Functional Group Modification Fine-tune binding affinity, selectivity, and physicochemical properties.Introducing different substituents on the phenyl rings to alter electronic and steric properties. mdpi.com

Q & A

Q. What are the common synthetic routes for 1-(2-Phenoxyphenyl)guanidine?

The synthesis of guanidine derivatives typically involves reacting amines with activated guanidine precursors or cyanamide derivatives under catalytic conditions. For example:

  • Nucleophilic substitution : Reacting 2-phenoxyaniline with cyanamide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the guanidine core .
  • Transition metal catalysis : Using palladium or copper catalysts to couple aryl halides with guanidine intermediates, as seen in analogous quinazoline-based guanidines .
  • Salt formation : Purification via recrystallization with nitric acid or hydrochloric acid to stabilize the product .
    Key considerations include optimizing reaction temperature, solvent polarity, and catalyst loading to improve yield (>70%) and purity (HPLC >95%) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH resonances at δ 6.5–8.5 ppm) .
  • X-ray crystallography : Resolving bond angles (e.g., C–N–C ~120°) and dihedral angles between the phenoxy and guanidine groups to assess planarity .
  • Mass spectrometry (HRMS) : Validating molecular weight (theoretical: ~269.3 g/mol) and isotopic patterns .
  • FT-IR : Identifying NH stretches (~3350 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Enzyme inhibition : Test affinity for targets like kinases or proteases using fluorescence-based assays (IC₅₀ values) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC ≤ 50 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .

Advanced Research Questions

Q. How do substituent effects influence the basicity and bioactivity of this compound?

  • Basicity (pKa) : Electron-donating groups (e.g., methoxy) on the phenyl ring increase pKa (~11–12) by stabilizing the protonated form, enhancing hydrogen-bonding capacity .
  • Bioactivity modulation : Nitro groups (electron-withdrawing) improve antimicrobial potency but reduce solubility. Computational QSAR models can predict logP and binding affinity .
  • Structural analogs : Compare with 1-(4-Fluorobenzyl)guanidine () to assess how phenoxy vs. benzyl groups alter target selectivity .

Q. What strategies resolve contradictory data in pharmacological profiling?

  • Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to rule out off-target effects .
  • Metabolic stability : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) causes false negatives .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) to confirm mechanism .

Q. How can computational methods guide the design of this compound derivatives?

  • Docking studies : Simulate interactions with targets like melanocortin receptors (e.g., MC4R) using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .
  • ADMET prediction : Tools like SwissADME forecast bioavailability (%F >30) and blood-brain barrier penetration (logBB) .

Q. What are the challenges in optimizing pharmacokinetic properties of this compound?

  • Solubility : Introduce hydrophilic groups (e.g., sulfonate) or formulate as nanoparticles (size <200 nm) to enhance aqueous solubility (>1 mg/mL) .
  • Metabolic resistance : Replace labile ester groups with bioisosteres (e.g., amides) to reduce CYP450-mediated oxidation .
  • Toxicity : Screen for hERG channel inhibition (IC₅₀ >10 µM) and genotoxicity (Ames test) .

Methodological Guidelines

Q. Table 1: Key Analytical Parameters for Characterization

ParameterTechniqueTarget MetricsReference
PurityHPLC>95% (λ = 254 nm)
Crystal structureXRDR-factor <0.05
LogD (pH 7.4)Shake-flask1.5–2.5
Plasma stabilityLC-MS/MS>80% remaining after 4 h

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
N-Aryl impuritiesIncomplete substitutionIncrease reaction time
OligomersExcess cyanamideUse stoichiometric control
Salt hydratesHumid conditionsDry under vacuum/N₂ flow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.